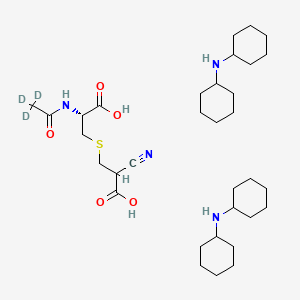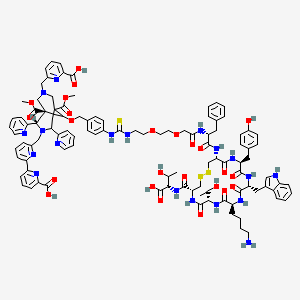
BChE-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-12 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Selective inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative disorders such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, purification techniques such as crystallization or chromatography, and quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BChE-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl) to ensure the stability of intermediates. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthesis is designed to introduce specific functional groups or modify existing ones to enhance the inhibitory activity of the final product .
Applications De Recherche Scientifique
BChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission.
Biology: Employed in research to understand the role of butyrylcholinesterase in various biological processes, including its involvement in neurodegenerative disorders.
Mécanisme D'action
BChE-IN-12 exerts its effects by selectively binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets involved include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The binding of this compound to these residues disrupts the normal function of the enzyme, resulting in its inhibition .
Comparaison Avec Des Composés Similaires
BChE-IN-12 is unique in its high selectivity and potency as a butyrylcholinesterase inhibitor. Similar compounds include:
Donepezil: A reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, also used in Alzheimer’s disease treatment.
Galantamine: A reversible inhibitor of acetylcholinesterase with some activity against butyrylcholinesterase.
Compared to these compounds, this compound offers higher selectivity for butyrylcholinesterase, making it a valuable tool for studying the specific inhibition of this enzyme and its therapeutic potential .
Propriétés
Formule moléculaire |
C31H30O5 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1,8-bis[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol;ethane |
InChI |
InChI=1S/C29H24O5.C2H6/c1-34-28-16-27(33)25(15-18-4-8-20(31)9-5-18)23-11-10-21-22(29(23)28)12-13-26(32)24(21)14-17-2-6-19(30)7-3-17;1-2/h2-13,16,30-33H,14-15H2,1H3;1-2H3 |
Clé InChI |
ZOIDYDVRHCMSNC-UHFFFAOYSA-N |
SMILES canonique |
CC.COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C(=C(C=C3)O)CC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


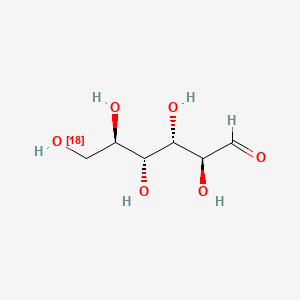
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
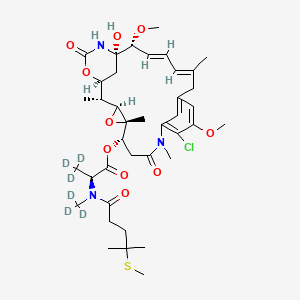
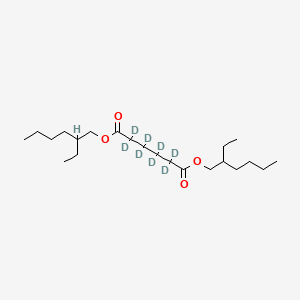
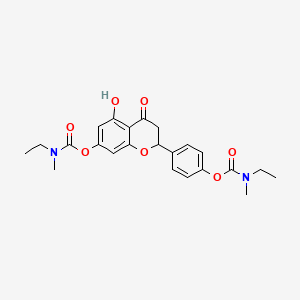
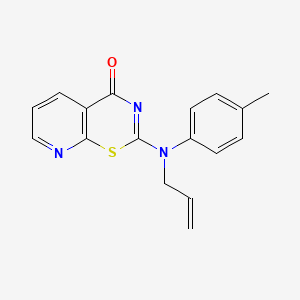

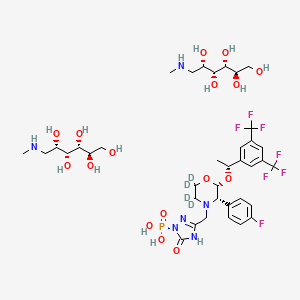
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
